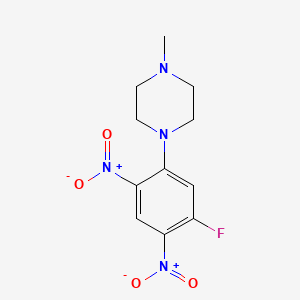

1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine

Übersicht

Beschreibung

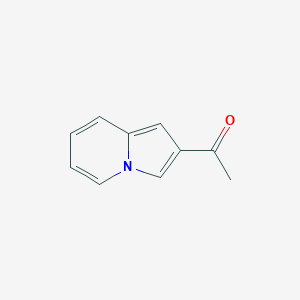

1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C11H13FN4O4 and its molecular weight is 284.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chiral Derivatization and Enantiomer Detection

1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ) and its derivatives are utilized in the field of chiral chemistry, particularly for enantioseparation and detection of chiral amines. A study demonstrated the use of a PPZ derivative, Pro-PPZ, as a chiral derivatization reagent for ultrasensitive mass spectrometric detection of chiral amines. The derivatization process allowed for the efficient separation of chiral amines and amino acid methyl esters, providing a method to study metabolic processes and analyze metabolites in biological samples like saliva (Jin et al., 2020).

Peptide Mapping and Protein Analysis

The dinitrophenyl group, a structural component of this compound, finds application in peptide mapping and protein analysis. This group can selectively label specific amino acids in proteins, aiding in the high-performance liquid chromatography analysis of peptides. Thisapplication provides a means to study protein structures and functions, essential in various biomedical research fields (Jackson & Young, 1987).

Development of Electrospray-Active Derivatives for Steroid Analysis

In analytical chemistry, especially in steroid analysis, derivatives of this compound like PPZ are used for developing electrospray-active derivatization reagents. These derivatives enhance the sensitivity and specificity of liquid chromatography-electrospray ionization-mass spectrometric (LC-ESI-MS) methods for determining steroids in biological samples, such as serum (Nishio et al., 2007).

Synthesis and Characterization of Novel Compounds

This compound serves as a starting material or intermediate in the synthesis of various chemical compounds. It plays a vital role in the formation of complex structures in medicinal chemistry and materials science. For instance, its derivative, Hy-PPZ, has been synthesized and used for creating hydrazone derivatives, highlighting its versatility in organic synthesis (Men, 2015).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine, also known as Marfey’s reagent, is the amino group of enantiomeric amino acids . The compound is used to separate and determine enantiomeric amino acids .

Mode of Action

Marfey’s reagent reacts stoichiometrically with the amino group of enantiomeric amino acids . This interaction results in the formation of stable diastereomeric derivatives . These derivatives can readily be separated by reverse-phase high-performance liquid chromatography (RP-HPLC) .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the amino acid analysis pathway . The compound introduces covalently bound chromophores necessary for interactions with the apolar stationary phase for high resolution, as well as for photometric or fluorometric detection .

Pharmacokinetics

Its use in the separation and determination of enantiomeric amino acids suggests that its adme (absorption, distribution, metabolism, and excretion) properties would be largely dependent on the specific conditions of the biochemical analysis .

Result of Action

The result of the action of Marfey’s reagent is the production of stable diastereomeric derivatives of enantiomeric amino acids . These derivatives can be separated by RP-HPLC, allowing for the analysis of the amino acids .

Action Environment

The efficacy and stability of Marfey’s reagent are influenced by the environment in which it is used. For instance, the compound can be used to carry out chromatography on any multipurpose HPLC instrument without column heating . Additionally, photometric detection at 340 nm is insensitive to most solvent impurities .

Biochemische Analyse

Biochemical Properties

1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine plays a significant role in biochemical reactions, particularly in the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis. This compound interacts with primary amines, forming stable derivatives that can be easily detected and quantified. The interaction involves the formation of a covalent bond between the amino group of the amino acid and the fluorine atom of this compound, resulting in a stable diastereomeric derivative . This interaction is crucial for the separation and quantification of enantiomeric amino acids in biochemical studies.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modifying the activity of specific enzymes and proteins involved in these pathways. For instance, the compound can inhibit or activate certain kinases, leading to alterations in phosphorylation states and subsequent changes in cell signaling . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These effects on cell signaling and gene expression ultimately affect cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with primary amines, leading to the formation of stable derivatives. This interaction is facilitated by the presence of the fluorine atom, which forms a covalent bond with the amino group of the target molecule . The resulting derivative exhibits unique properties that allow for its detection and quantification using HPLC. Additionally, this compound can modulate enzyme activity by binding to the active site or allosteric sites of specific enzymes, leading to inhibition or activation of their catalytic functions . These interactions at the molecular level contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in cell signaling, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, this compound can induce adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dose range elicits a maximal response, beyond which further increases in dosage do not result in additional effects . These findings highlight the importance of optimizing dosage to achieve desired biochemical outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biochemical properties . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . These interactions can result in changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound can be influenced by factors such as concentration gradients, membrane permeability, and the presence of binding sites . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical studies.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects. For example, this compound may be localized to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can modulate enzyme activity . The subcellular localization of this compound is critical for understanding its precise biochemical functions and mechanisms of action.

Eigenschaften

IUPAC Name |

1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN4O4/c1-13-2-4-14(5-3-13)10-6-8(12)9(15(17)18)7-11(10)16(19)20/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBAFRIGYXRBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585323 | |

| Record name | 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928830-73-3 | |

| Record name | 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine in analyzing human adipose tissue?

A1: this compound (MPPZ) is used as a derivatizing agent for estrogens in analyzing human adipose tissue []. Estrogens, due to their low molecular weight and lack of permanent charge, pose challenges for detection by mass spectrometry. MPPZ reacts with estrogens to form a permanently charged molecule, significantly improving their ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). This derivatization allows for the simultaneous quantification of estrogens, alongside glucocorticoids, in adipose tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [].

Q2: What analytical challenges does using this compound address in quantifying polyamines?

A2: While not directly addressed in the provided abstracts, this compound and its related compounds are known to react with primary and secondary amines to form stable derivatives []. Polyamines, being polycationic compounds, often exhibit poor chromatographic behavior and low detection sensitivity. Derivatization with MPPZ introduces a hydrophobic moiety and improves ionization efficiency, allowing for more sensitive and accurate quantification of polyamines in complex biological samples like human toenails using high-performance liquid chromatography (HPLC) [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)